Sodium sesquicarbonate

Übersicht

Beschreibung

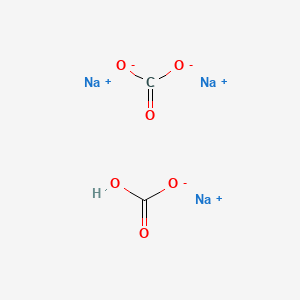

Sodium sesquicarbonate, also known as trisodium hydrogendicarbonate, is a double salt of sodium bicarbonate and sodium carbonate. Its chemical formula is Na₃H(CO₃)₂·2H₂O. This compound appears as white, needle-like crystals and is commonly used in various industrial and household applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium sesquicarbonate can be synthesized by crystallizing equimolar quantities of sodium bicarbonate and sodium carbonate. The process involves dissolving these salts in water and allowing the solution to crystallize .

Industrial Production Methods: In industrial settings, this compound is often produced by dissolving crude this compound or trona in a hot solution containing sodium bicarbonate and sodium carbonate. The solution is then cooled to allow this compound to crystallize .

Types of Reactions:

Oxidation and Reduction: this compound can participate in redox reactions, particularly in the presence of other reactive species.

Substitution: It can undergo substitution reactions where one of its ions is replaced by another ion in a solution.

Common Reagents and Conditions:

Oxidizing Agents: this compound can react with oxidizing agents like hydrogen peroxide.

Reducing Agents: It can also react with reducing agents such as sodium borohydride.

Major Products:

Oxidation: The reaction with oxidizing agents can produce sodium carbonate and carbon dioxide.

Reduction: The reaction with reducing agents can yield sodium bicarbonate and water.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Composition

Sodium sesquicarbonate has the chemical formula and is often represented as a crystalline solid. It is soluble in water, with solubility increasing with temperature. This compound is known for its mild alkaline properties, making it suitable for various applications.

Industrial Applications

1. Water Treatment

- pH Buffering: this compound is widely used as a pH buffer in industrial water treatment processes. Its alkaline nature allows it to neutralize acids present in wastewater, thus maintaining optimal pH levels in systems such as boilers and cooling towers .

- Heavy Metal Removal: It acts as a sequestering agent, effectively immobilizing metal cations like calcium and magnesium, which helps prevent scale formation in pipes and membranes .

- Phosphate-Free Cleaning: this compound serves as an environmentally friendly alternative to phosphate-based cleaners, reducing eutrophication risks in aquatic systems .

2. Food Processing

- Leavening Agent: In the food industry, this compound is utilized as a leavening agent in baked goods. It contributes to the rising process by releasing carbon dioxide when heated .

- pH Regulation: It is also employed to regulate acidity levels in various food products, enhancing flavor and texture while ensuring safety .

3. Cleaning Agents

- Mild Alkaline Cleaner: This compound is effective as a cleaning agent due to its ability to dissolve grease and dirt without harsh chemicals. It is commonly found in household cleaning products and industrial degreasers .

- Laundry Detergents: this compound is used in laundry detergents as a builder that enhances the effectiveness of surfactants by softening water .

4. Conservation

- Artifact Preservation: In conservation science, this compound is applied to treat corroded copper artifacts affected by "bronze disease." It helps remove harmful copper chlorides from corroded layers, thereby preserving historical artifacts .

Case Studies

Case Study 1: Water Treatment Efficacy

A study conducted on industrial wastewater treatment demonstrated that this compound effectively reduced heavy metal concentrations by over 50% when used in conjunction with other treatment chemicals. The compound's ability to precipitate metals significantly improved the overall quality of treated water.

Case Study 2: Food Industry Application

In a comparative analysis of leavening agents used in baked goods, this compound was shown to produce lighter textures compared to traditional baking soda alone. This study emphasized its potential to enhance product quality while maintaining safety standards.

Market Trends

The global market for this compound is projected to grow significantly due to increasing industrialization and urbanization. The demand for eco-friendly cleaning agents and effective water treatment solutions drives this growth. The food and beverage industry remains one of the largest consumers due to the rising demand for processed foods .

Wirkmechanismus

Sodium sesquicarbonate exerts its effects primarily through its alkaline properties. It acts as a buffering agent, neutralizing acids and maintaining a stable pH in various solutions. This compound can also form insoluble precipitates with certain metal ions, aiding in water softening and purification processes .

Vergleich Mit ähnlichen Verbindungen

Sodium Bicarbonate (NaHCO₃):

Sodium Carbonate (Na₂CO₃):

Sodium Percarbonate (Na₂CO₃·1.5H₂O₂): A combination of sodium carbonate and hydrogen peroxide, used for its bleaching properties.

Uniqueness: Sodium sesquicarbonate is unique due to its dual nature, combining the properties of both sodium bicarbonate and sodium carbonate. This makes it a versatile compound with applications ranging from household cleaning to industrial processes .

Biologische Aktivität

Sodium sesquicarbonate (Na2CO3·NaHCO3·2H2O), also known as sodium bicarbonate sesquihydrate, is a compound that has garnered attention in various fields, including food science, agriculture, and medicine. This article delves into its biological activity, focusing on its effects on oxidative stress, dairy production, and potential cytotoxicity.

1. Overview of this compound

This compound is a naturally occurring mineral that has been used historically in food preservation and traditional medicine. Its chemical composition allows it to act as an effective buffering agent, which is particularly beneficial in agricultural settings, especially in dairy farming.

2. Oxidative Stress Induction Studies

Recent studies have explored the oxidative stress effects of this compound on biological systems. A significant study evaluated its impact on erythrocytes and liver tissues in albino rats. The following findings were reported:

- Experimental Design : Fifteen albino rats were divided into three groups: a control group and two treatment groups receiving 400 mg/kg and 800 mg/kg of this compound respectively over 28 days.

- Biomarkers Assessed : The study measured the activity of superoxide dismutase (SOD), catalase, and levels of thiobarbituric acid reactive substances (TBARS) to assess oxidative stress.

- Results :

| Parameter | Control Group | 400 mg/kg Group | 800 mg/kg Group |

|---|---|---|---|

| Catalase Activity (U/mg) | 22.43 ± 1.17 | Higher than control | Lower than control |

| MDA Levels (nmol/mg) | Baseline | Increased | Significantly increased |

| SOD Activity (U/mg) | Baseline | Decreased | Decreased |

3. Effects on Dairy Cattle

This compound has been studied for its dietary benefits in dairy cows, particularly during early lactation:

- Study Parameters : A trial involving multiparous Holstein cows evaluated the effects of this compound at a concentration of 0.75% in their diet.

- Findings :

| Parameter | Control Diet | Diet with NaSC |

|---|---|---|

| Milk Fat Percentage (%) | 3.27 | 3.46 |

| Milk Yield (kg/day) | No change | No change |

| Urine pH | 8.04 | 8.14 |

4. Cytotoxicity and Safety Assessments

Safety assessments have indicated that this compound does not exhibit significant mutagenic or carcinogenic properties:

- Genotoxicity Studies : Tests conducted using mammalian cells revealed no evidence of gene mutations induced by this compound .

- Cytotoxicity : In vitro studies showed that it does not induce significant cytotoxic effects on mouse macrophages .

5. Conclusion

This compound demonstrates varied biological activities, notably inducing oxidative stress in certain tissues while enhancing milk fat production in dairy cattle without adverse effects on overall health or productivity. Its safety profile suggests it can be used effectively in food and agricultural applications without significant risk.

Analyse Chemischer Reaktionen

Thermal Decomposition Reactions

Sodium sesquicarbonate (Na₂CO₃·NaHCO₃·2H₂O) undergoes thermal decomposition under varying conditions, with products depending on temperature, pressure, and atmospheric composition.

Decomposition in Nitrogen Atmosphere

When heated in nitrogen without CO₂, this compound decomposes in a single stage to sodium carbonate (Na₂CO₃) via the reaction:

This follows Avrami–Erofeyev kinetics () with activation energies of 24 kJ/mol (high-temperature region) and 58 kJ/mol (low-temperature region). The inflection point occurs near 390 K (117°C) .

Decomposition in Carbon Dioxide Atmosphere

In CO₂, decomposition behavior varies with temperature:

-

Above 435 K (162°C): Single-stage reaction to Na₂CO₃ via contracting disc kinetics , with an activation energy of 29 kJ/mol .

-

Below 435 K: Forms wegscheiderite (Na₂CO₃·3NaHCO₃) and sodium carbonate monohydrate (Na₂CO₃·H₂O) via first-order kinetics , with an activation energy of 67 kJ/mol .

| Condition | Products | Kinetics | Activation Energy |

|---|---|---|---|

| Nitrogen (single-stage) | Na₂CO₃ | Avrami–Erofeyev () | 24–58 kJ/mol |

| CO₂ (>435 K) | Na₂CO₃ | Contracting disc | 29 kJ/mol |

| CO₂ (<435 K) | Wegscheiderite, Na₂CO₃·H₂O | First-order | 67 kJ/mol |

Effect of CO₂ Concentration

The presence of CO₂ during decomposition shifts product formation:

-

≥2% CO₂: Forms wegscheiderite and free sodium bicarbonate (NaHCO₃) .

-

High CO₂ (>70% by volume): Retards decomposition of NaHCO₃ and promotes wegscheiderite formation .

Reaction with Acids

This compound reacts with acids (e.g., HCl) to release carbon dioxide:

This reaction is exothermic and produces gas, making it incompatible with strong acids .

Interaction with Sulfur Dioxide

Exposure to sulfur dioxide (SO₂) at 271°C leads to complete reaction with this compound, forming sodium pyrosulfite (Na₂S₂O₅) and sodium sulfate (Na₂SO₄) .

Formation of Wegscheiders Salt

Wegscheiders salt (Na₂CO₃·3NaHCO₃) forms via the reaction:

This occurs when this compound is heated in sealed vessels with controlled CO₂ concentrations (0.32–5% by weight) .

Stability and Reactivity

Eigenschaften

IUPAC Name |

trisodium;hydrogen carbonate;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.3Na/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTAGTRAWPDFQO-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HNa3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049646 | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White flakes, crystals or crystalline powder | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water, Soluble in water | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.112 | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, flakes, or crystalline powder, White, needle-shaped crystals | |

CAS No. |

533-96-0, 6106-20-3, 72227-05-5 | |

| Record name | Sodium sesquicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbicarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072227055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, sodium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sesquicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium hydrogendicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, sodium salt, hydrate (2:3:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X815621J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes | |

| Record name | SODIUM SESQUICARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/769 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium sesquicarbonate impact the stability and performance of formulations containing it?

A2: Research indicates that this compound plays a crucial role in enhancing the stability and dispersibility of detergent powders. [] When added to a slurry containing specific acids like succinic acid or alkylbenzine sulphonic acid, this compound facilitates the formation of needle-like crystals of this compound. [] This transformation, followed by drying, often spray-drying, leads to a powder with improved flow properties. []

Q2: Can this compound be used to control the caking of other compounds?

A3: Yes, research suggests that this compound can influence the caking behavior of other compounds, particularly sodium bicarbonate. [] Under high humidity (RH 80%), sodium bicarbonate tends to cake due to the formation of bridges between particles as sodium carbonate transforms into this compound. [] Similarly, under low humidity (RH 40%) and elevated temperatures (40-50 °C), caking occurs due to bridging accompanied by the conversion of sodium carbonate to Wegscheider's salt. []

Q3: Does this compound exhibit any catalytic properties?

A4: Recent research has unveiled the potential of this compound as a support material in heterogeneous catalysis. [] Notably, a novel catalyst, this compound-supporting Fe2O3@Pt, prepared by etching Fe3O4@Pt@SiO2, exhibited remarkable efficiency and stability in catalyzing the reduction of 4-nitrophenol. [] This enhanced catalytic activity can be attributed to the unique structural features of the catalyst. [] The interconnected one-dimensional network structure of this compound provides ample channels for efficient mass transfer. [] Moreover, the structure allows for the exposure of a large amount of Fe2O3@Pt on the surface, preventing the aggregation of platinum clusters and Fe2O3 nanoparticles. []

Q4: What are the advantages of using this compound as a support in the aforementioned catalyst?

A5: Using this compound as a support in the Fe2O3@Pt catalyst offers several advantages. Firstly, it facilitates the direct contact of reactant molecules with the Fe2O3@Pt active sites, thereby enhancing the catalytic rate. [] Secondly, the incorporation of non-metallic iron not only reduces the reliance on precious metal platinum but also contributes to improved catalytic efficiency through a synergistic effect. []

Q5: What are the applications of this compound in the conservation of artifacts?

A6: this compound plays a crucial role in the preservation of archaeological artifacts, particularly those made of copper. [, , , , ] It is commonly employed to remove harmful chloride ions from copper alloys, thereby stabilizing the artifacts and preventing further corrosion. [] This method involves immersing the artifact in a this compound solution, which facilitates the extraction of chlorides and the preservation of stabilized corrosion products. [] Electrolytic treatment with weak polarization in a this compound solution has also emerged as a faster and more efficient method for chloride removal compared to traditional chemical methods. [] This technique has been successfully applied to both marine and terrestrial archaeological objects. []

Q6: What are the challenges associated with using this compound in artifact conservation?

A8: While this compound is beneficial in preserving copper artifacts, challenges exist. Monitoring the process is crucial, as the transformation of corrosion layers and the potential for active corrosion development are concerns during storage or stabilization. [, ] Research highlights the limitations of relying solely on corrosion potential (Ecorr) measurements to monitor these processes. [, ]

Q7: Are there alternative methods for removing chloride ions from copper artifacts?

A9: Yes, several alternative methods exist for removing chloride ions from copper artifacts. These include using solutions of thiourea-inhibited citric acid, benzotriazole, acetonitrile, and distilled water. [] The choice of method depends on factors like cost-effectiveness, desired speed of chloride removal, and acceptable patination changes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.